Perfluorooctanesulfonic acid

Übersicht

Beschreibung

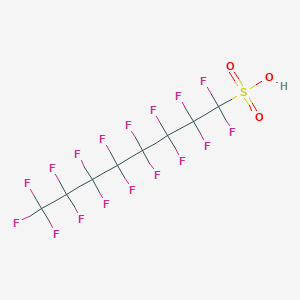

- PFOS ist eine chemische Verbindung mit einer achtgliedrigen Fluorcarbon-Kette und einer Sulfonsäure-Funktion. Sie gehört zur Klasse der Perfluorsulfonsäuren und gilt als perfluorierte Alkylsubstanz (PFAS).

- Ursprünglich von 3M als Schlüsselzutat in Produkten wie Scotchgard hergestellt, wird PFOS heute aufgrund seiner Umweltbelastung und weitverbreiteten Präsenz als globaler Schadstoff anerkannt .

Wirkmechanismus

Target of Action

Perfluorooctanesulfonic acid (PFOS) is a man-made fluorosurfactant and a global pollutant . It primarily targets the liver, inducing hepatotoxicity . It also affects the endocrine system, altering the expression of genes corresponding to growth factors, pregnancy-related signal transducers, and maternal hormones .

Mode of Action

PFOS interacts with its targets, causing a variety of changes. An oral carcinogenicity study with PFOS in rats revealed a significantly increased incidence of hepatocellular adenomas in males and females of the highest dose group . It also induces oxidative stress and modulates receptor-mediated effects via PPARα, CAR/PXR, and PPARγ in exposed humans .

Biochemical Pathways

PFOS exposure alters several metabolic pathways. It has been found to affect epithelial-mesenchymal transition-related metabolic pathways, including fatty acid β-oxidation and synthesis of proteins, nucleotides, and lipids . Furthermore, this phenotype was confirmed by the downregulation of E-cadherin and upregulation of N-cadherin and vimentin .

Result of Action

The molecular and cellular effects of PFOS’s action are significant. It increases triglyceride levels and inhibits cholesterogenic gene expression in HepaRG cells . It also induces endoplasmic reticulum stress, which may be an important mechanism underlying some of the toxic effects of these chemicals .

Biochemische Analyse

Biochemical Properties

Perfluorooctanesulfonic acid is known for its exceptional chemical and physical characteristics, like oil and water resistance, heat resistance, and stability . It is found in solution or adsorbed onto particles . It is characterized by a moderate solubility and is non-volatile .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. For instance, exposure to this compound during inflammation enhanced the expression of proinflammatory cytokines as well as neutrophil recruitment to the intestine of zebrafish larvae . Moreover, it has been found that this compound exposure leads to a significant decrease in expression of 3-hydroxy-3-methylglutaryl-Coa synthase 2 (HMGCS2), a rate limiting ketogenic enzyme, in intestinal tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce an increase in cellular triglyceride levels, but had no effect on cholesterol levels . Gene set enrichment analysis of the microarray data indicated that gene sets related to cholesterol biosynthesis were repressed by this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been found that chronic, low-dose this compound exposure promotes proliferation of certain cell lines starting at 3 months since the first exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, exposure to this compound during inflammation enhanced the expression of proinflammatory cytokines as well as neutrophil recruitment to the intestine of zebrafish larvae .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to alter epithelial-mesenchymal transition related metabolic pathways, including fatty acid β-oxidation and synthesis of proteins, nucleotides, and lipids .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Following a liquid spill or release, this compound will partly adsorb to sediments, soil and sludge or migrate into a waterway where it can be transported over long distances because of its solubility and persistence .

Subcellular Localization

It is known that this compound can accumulate within cells , which could potentially affect its activity or function.

Vorbereitungsmethoden

- PFOS kann durch elektrochemische Fluorierung von Vorläufern synthetisiert werden.

- Industrielle Produktionsverfahren umfassen die elektrochemische Fluorierung von Perfluorooctan, gefolgt von einer Sulfonierung zur Bildung von PFOS .

Analyse Chemischer Reaktionen

- PFOS unterliegt verschiedenen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

- Häufige Reagenzien sind starke Oxidationsmittel (z. B. Kaliumpermanganat) und Reduktionsmittel (z. B. Lithiumaluminiumhydrid).

- Zu den Hauptprodukten gehören Derivate von PFOS, wie Salze und Polymere .

Wissenschaftliche Forschungsanwendungen

Chemie: PFOS wurde wegen seiner oberflächenaktiven Eigenschaften und Anwendungen in Oberflächenbeschichtungen untersucht.

Biologie: Die Forschung untersucht seine Auswirkungen auf Organismen, einschließlich Bioakkumulation und Toxizität.

Medizin: Untersuchungen konzentrieren sich auf potenzielle Gesundheitsrisiken im Zusammenhang mit der PFOS-Exposition.

Wirkmechanismus

- PFOS interagiert mit molekularen Zielen und beeinflusst zelluläre Prozesse.

- Sein Mechanismus beinhaltet die Bindung an Proteine und die Störung von Zellmembranen.

- Betroffene Pfade umfassen den Lipidstoffwechsel und oxidativen Stress .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Andere PFAS, wie Perfluorooctansäure (PFOA), Perfluorbutansulfonsäure (PFBS) und Perfluornonansäure (PFNA).

Einzigartigkeit: PFOS zeichnet sich durch seine achtgliedrige Kette und die Sulfonsäuregruppe aus, die es von verwandten Verbindungen unterscheidet.

Biologische Aktivität

Perfluorooctanesulfonic acid (PFOS) is a member of the per- and polyfluoroalkyl substances (PFAS) group, known for its widespread environmental presence and potential health impacts. This article explores the biological activity of PFOS, focusing on its mechanisms of action, effects on human health, and relevant case studies.

Chemical Structure and Properties

PFOS is characterized by a long carbon chain with a sulfonate functional group. Its unique structure contributes to its chemical stability and resistance to degradation, making it persistent in the environment.

PFOS exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation influences various metabolic processes, lipid metabolism, and inflammatory responses.

| Mechanism | Description |

|---|---|

| PPARα Activation | Modulates gene expression related to lipid metabolism and inflammation. |

| Immunomodulation | Alters immune responses, potentially leading to immunosuppression. |

| Disruption of Gut Barrier | Increases intestinal permeability and exacerbates inflammation. |

1. Liver Toxicity

Research indicates that PFOS exposure leads to liver toxicity in rodent models, characterized by increased triglyceride levels and altered cholesterol biosynthesis pathways. A study demonstrated that PFOS activates PPARα-related gene transcription in liver cells, contributing to hepatotoxicity .

2. Immunotoxicity

PFOS has been associated with immunosuppressive effects. A significant study found that PFOS exposure reduced the plaque-forming cell response in mice, indicating compromised immune function . Furthermore, PFOS was shown to exacerbate intestinal inflammation in zebrafish models through increased neutrophil recruitment and proinflammatory cytokine expression .

3. Reproductive Effects

Epidemiological studies have linked PFOS exposure to adverse reproductive outcomes, including irregular menstrual cycles and alterations in hormone levels. Laboratory studies suggest that PFOS may disrupt ovarian function by affecting folliculogenesis and steroidogenesis .

Case Study 1: Immunosuppression in Mice

In a controlled study, mice exposed to PFOS exhibited decreased immune responses to antigens, supporting the hypothesis of PFOS-induced immunosuppression. The study utilized plaque-forming cell assays to quantify immune response levels .

Case Study 2: Intestinal Inflammation

A zebrafish model was employed to investigate the effects of PFOS on intestinal inflammation. Results showed that PFOS worsened inflammation by enhancing neutrophil recruitment and cytokine production during inflammatory episodes induced by chemical agents .

Epidemiological Evidence

Recent epidemiological studies have highlighted associations between PFAS exposure, including PFOS, and various health outcomes such as rheumatoid arthritis (RA). Notably, higher concentrations of PFAS were correlated with lower odds of RA in females, suggesting complex interactions between these substances and immune function .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17O3S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFSUTJLHUFNCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17SO3H, C8HF17O3S | |

| Record name | PFOS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3031864 | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [HSDB] Off-white to grey liquid; [MSDSonline] | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

249 °C, BP: 133 °C at 6 mm Hg | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

11 °C - closed cup | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

The surface active properties of the potassium salt of PFOS make a direct determination of the octanol-water partition coefficient impossible. In a preliminary study reported by 3M an inseparable emulsion was formed. 3M determined the solubility of PFOS (K salt) in octanol as 56 mg/L, and calculated the log Kow from the ratio of solubilities, giving a log Kow value of -1.08. /Potassium salt/, Water solubility of the potassium salt: A value of 570 mg/L was reported from a 1999 study by 3M for pure water. A more recent 3M assessment found values of 519 and 680 mg/L at 20 and 25 °C, respectively, in pure water. Solubility in salt water is reduced from that in pure water. In natural seawater a solubility of 12.4 mg/L at 22-23 °CC was measured. A value of 20.0 mg/L was obtained for a sodium chloride solution at 3.5% salinity, the same as the natural seawater. /Perfluorooctane sulfonic acid, potassium salt/ | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 3.31X10-4 Pa at 20 °C (2.48X10-6 mm Hg) measured by OECD Method 104 ... however, a note in the 3M assessment comments that this result is thought to be due to volatile impurities in the substance. /Perfluorooctane sulfonic acid, potassium salt/, 2.0X10-3 mm Hg at 25 °C /estimated by extrapolation of the boiling pt and two reduced pressure boiling pts (6 mm Hg at 133 °C and 10 mm Hg at 145 °C) via Antoine method fit/ | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Perfluorooctane sulfonate (PFOS), an emerging persistent contaminant that is commonly encountered during daily life, has been shown to exert toxic effects on the central nervous system (CNS). However, the molecular mechanisms underlying the neurotoxicity of PFOS remain largely unknown. It has been widely acknowledged that the inflammatory mediators released by hyper-activated microglia play vital roles in the pathogenesis of various neurological diseases. In the present study, we examined the impact of PFOS exposure on microglial activation and the release of proinflammatory mediators, including nitric oxide (NO) and reactive oxidative species (ROS). We found that PFOS exposure led to concentration-dependent NO and ROS production by rat HAPI microglia. We also discovered that there was rapid activation of the ERK/JNK MAPK signaling pathway in the HAPI microglia following PFOS treatment. Moreover, the PFOS-induced iNOS expression and NO production were attenuated after the inhibition of ERK or JNK MAPK by their corresponding inhibitors, PD98059 and SP600125. Interestingly, NAC, a ROS inhibitor, blocked iNOS expression, NO production, and activation of ERK and JNK MAPKs, which suggested that PFOS-mediated microglial NO production occurs via a ROS/ERK/JNK MAPK signaling pathway. Finally, by exposing SH-SY5Y cells to PFOS-treated microglia-conditioned medium, we demonstrated that NO was responsible for PFOS-mediated neuronal apoptosis., Zebrafish embryos were exposed to 1 ug/ mL PFOS or DMSO control from 6 hr post-fertilization (hpf) to 24 or 120 hpf. Subsequently, RNA was isolated from the embryo pool and the expression profiles of 219 known zebrafish miRNAs were analyzed using microarray. Finally, quantitative real-time polymerase chain reaction was used to validate several miRNAs expression of microarray data. The analysis revealed that PFOS exposure induced significant changes in miRNA expression profiles. A total of 39 and 81 miRNAs showed significantly altered expression patterns after PFOS exposure 24 and 120 hpf. Of the changed miRNAs, 20 were significantly up-regulated and 19 were significantly down-regulated (p < 0.01) at 24 hpf, whereas 41 were significantly up-regulated and 40 were significantly down-regulated (p < 0.01) at 120 hpf. These miRNAs were involved in development, apoptosis and cell signal pathway, cell cycle progression and proliferation, oncogenesis, adipose metabolism and hormone secretion ..., ... PFOA and PFOS (50-200 umol/L) induced production of reactive oxygen species (ROS), dissipation of mitochondria membrane potential and apoptosis of Hep G2 cells. Moreover, activities of superoxide dismutase, catalase and glutathione reductase were increased, whereas activities of glutathione-S-transferase and glutathione peroxidase were decreased. Glutathione content was reduced. Differential expression of genes, such as p53, Bcl-2, caspase-9, was evident in PFOA or PFOS exposure groups. ..., Chicken embryo primary hepatocyte cultures (N=3 independent cell cultures) /were exposed/ to PFOS or fenofibrate, a mammalian PPAR-alpha agonist, and examined the expression of PPAR-alpha and we PPAR-alpha target genes using quantitative real-time PCR. The target genes examined were peroxisomal acyl-CoA oxidase (ACOX), liver fatty acid binding protein (L-FABP), enoyl-Coenzyme A, hydratase/3-hydroxyacyl Coenzyme A dehydrogenase bifunctional enzyme (BIEN), peroxisomal 3-ketoacyl thiolase (PKT), and malic enzyme (ME). All five target genes were induced in response to PFOS exposure and all of the target genes, except L-FABP, were induced in response to fenofibrate. PPAR-alpha mRNA expression was not altered by PFOS or fenofibrate. ..., Cultured hepatocytes were exposed to various concentrations of perfluorooctanyl sulfonate (PFOS), pentadecafluorooctanoic acid (PFOA), 1H, 1H, 2H, 2H-nonafluoro-1-hexanol (4:2 FTOH), 1H, 1H, 2H, 2H-perfluorooctanol (6:2 FTOH) and 1H, 1H, 2H, 2H-perfluoro-1-decanol (8:2 FTOH) for 48 hr, while 17beta-estradiol (E2) and 4-nonylphenol (4-NP) were used as positive controls. A dose-dependent induction of VTG was observed in E2-, 4-NP-, PFOS-, PFOA- and 6:2 FTOH-treated cells, whereas VTG levels remained unchanged in the 4:2 FTOH and 8:2 FTOH exposure groups at the concentrations tested. The estimated 48-hr EC(50) values for E2, 4-NP, PFOS, PFOA and 6:2 FTOH were 4.7 x 10-7, 7.1 x 10-6, 1.5 x 10-5, 2.9 x 10-5 and 2.8 x 10-5 M, respectively. In the time-course study, significant VTG induction took place at 24 hr (E2), 6 hr (4-NP), 48 hr (PFOS), 48 hr (PFOA), 72 hr (4:2 FTOH), 12 hr (6:2 FTOH), 72 hr (8:2 FTOH), and increased further after 96 h of exposure. Co-exposure to binary mixtures of individual PFCs and E2 for 48 hr significantly inhibited E2-induced hepatocellular VTG production in a dose-dependent manner except for 4:2 FTOH. The estimated 48-h IC(50) (concentration of a compound that elicits 50% inhibition of maximally E2-induced VTG) values for PFOS, PFOA, 6:2 FTOH and 8:2 FTOH were 3.1 x 10-7, 5.1 x 10-7, 1.1 x 10-6 and 7.5 x 10-7 M, respectively. In order to further investigate the estrogenic mechanism of PFCs, the hepatocytes were co-exposed to binary mixtures of individual chemicals (E2, 4-NP, PFOS, PFOA and 6:2 FTOH) and the known estrogen receptor inhibitor tamoxifen for 48 hr; tamoxifen significantly inhibited the ability of these chemicals to stimulate vitellogenesis. ... /Perfluorooctanyl sulfonate/ | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

1763-23-1 | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1763-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001763231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3031864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H2MAI21CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluorooctane sulfonic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7099 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.